molecular formula C39H42O14 B1487377 Fradimycin A CAS No. 1556003-60-1

Fradimycin A

Cat. No. B1487377
M. Wt: 734.7 g/mol
InChI Key: NTFLICHOHDNVDL-RGCLKTORSA-N
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Description

Fradimycin A is a compound found in the marine Streptomyces fradiae strain PTZ0025 . It’s a type II polyketide synthase-derived compound .


Synthesis Analysis

Fradimycin A was identified through a comparative LC/MS-based analysis of Actinomadura sp. RB99, which is isolated from a fungus-growing termite . The structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis .


Molecular Structure Analysis

The molecular structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis . More detailed information about its molecular structure might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of Fradimycin A can be inferred from its synthesis and molecular structure. It’s a type II polyketide synthase-derived compound . More specific physical and chemical properties might be available in specialized databases or scientific literature.

Scientific Research Applications

Antibiotic and Antitumor Activities

Fradimycin A, isolated from marine Streptomyces fradiae, has been identified as a potent agent with both antimicrobial and antitumor activities. Studies have shown that Fradimycin A exhibits significant in vitro antimicrobial activity against Staphylococcus aureus and also inhibits the growth of colon cancer and glioma cells. The compound works by arresting the cell cycle and inducing apoptosis in tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment (Xin et al., 2012).

Role in Cell Proliferation and Embryonic Development

Research involving FKBP-12-rapamycin associated protein (FRAP), closely related to Fradimycin A, has indicated its crucial role in cellular processes. FRAP, also known as mTOR, plays a significant part in the cellular response to mitogens. It is implicated in the regulation of cell proliferation and embryonic development. The disruption of FRAP signaling, such as by rapamycin, results in G1 cell cycle arrest, which has implications in understanding developmental processes and potential therapeutic applications in cancer (Hentges et al., 2001).

Potential in Treating Diabetes

Fradimycin A shares similarities with compounds studied for their antidiabetic effects. For example, Ficus religiosa extract has been investigated for its potential in treating diabetes mellitus, suggesting that compounds like Fradimycin A could have applications in this area as well. This includes significant reductions in blood glucose levels and improvements in serum insulin and body weight, highlighting the potential therapeutic benefits of such compounds in diabetes management (Pandit et al., 2010).

Controlling Nuclear Trafficking

Fradimycin A's relation to FRAP/mTOR suggests potential applications in controlling nuclear trafficking in cells. Techniques using rapamycin to heterodimerize chimeric proteins involving FRAP/mTOR domains have been developed to control protein localization within cells. This method is significant for understanding cellular dynamics and may have therapeutic implications in diseases where protein mislocalization is a factor (Xu et al., 2010).

Nutrient-Sensitive Signaling and Cell Growth

Fradimycin A, through its association with FRAP/mTOR, may play a role in nutrient-sensitive signaling pathways that regulate cell growth. This indicates its potential application in understanding how cells respond to nutrient levels and develop therapeutic strategies for conditions related to abnormal cell growth and metabolism (Kim et al., 2002).

Safety And Hazards

Fradimycin A is an antibiotic, and like all antibiotics, it should be used with caution. It’s not active against fungi, viruses, and most kinds of anaerobic bacteria . Potential side effects may include kidney damage and hearing impairment .

properties

IUPAC Name

[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFLICHOHDNVDL-RGCLKTORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fradimycin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Xin, X Ye, S Yu, XY Lian, Z Zhang - Marine Drugs, 2012 - mdpi.com
… The structure of 3 was thus established as fradimycin A, a new marine natural product. … Fradimycin A (3): Orange amorphous powder; [α] 23 D +39.5 C (c 0.05, MeOH); UV (c 0.05, MeOH…
Number of citations: 75 www.mdpi.com
D Matulja, F Vranješević, M Kolympadi Markovic… - Molecules, 2022 - mdpi.com
… As reported by the authors, fradimycin A (61), fradimycin B (62) and analogue MK844-mF10 (63) exhibited potent inhibitory activity in vitro, against human colon cancer cells (HCT-15 …
Number of citations: 22 www.mdpi.com
D Raghuveer, VV Pai, TS Murali, R Nayak - ChemistrySelect, 2023 - Wiley Online Library
… Four anthraquinone derivatives namely dioxamycin, fradimycin A 61 and B 62, and MK844-… were tested against select bacterial species with fradimycin A and B and MK844-mF10 …
C Schinke, T Martins, SCN Queiroz… - Journal of natural …, 2017 - ACS Publications
This review summarizes the reports on antibacterial compounds that have been obtained from marine-derived bacteria during the period 2010–2015. Over 50 active compounds were …
Number of citations: 90 pubs.acs.org
R Khotimchenko, I Bryukhovetskiy, M Khotimchenko… - Biomedicines, 2021 - mdpi.com
… -mF10 and later identified in the cultural media of the Streptomyces fradiae PTZ00025 strain found in the marine precipitates along with two novel compounds named fradimycin A and …
Number of citations: 3 www.mdpi.com
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - Natural product …, 2014 - pubs.rsc.org
… fradiae (sediment, source unspecified) yielded several capoamycin-type antibiotics, fradimycin A 54 and B 55 and fradic acid A 56 and B 57, of which fradimycins A and B inhibited …
Number of citations: 454 pubs.rsc.org
NGZ Yi - 2019 - search.proquest.com
Tioman Island is one of many sources for underexplored actinobacterial diversity in Malaysia. Selective isolation, molecular profiling, 16S rRNA gene sequencing and phylogenetic …
Number of citations: 0 search.proquest.com
A Choudhary, LM Naughton, I Montánchez… - Marine drugs, 2017 - mdpi.com
The marine environment is a rich source of chemically diverse, biologically active natural products, and serves as an invaluable resource in the ongoing search for novel antimicrobial …
Number of citations: 121 www.mdpi.com
CMM Santos, AMS Silva - Comprehensive Analytical Chemistry, 2014 - Elsevier
… The relative stereochemistry of the two heterocyclic rings of the antibacterial and antitumor agent fradimycin A 30 was based on the ROESY correlations of H-1′ with H-5′, H-4′ with …
Number of citations: 3 www.sciencedirect.com
叶雪威 - 2017 - 浙江大学
Number of citations: 0

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